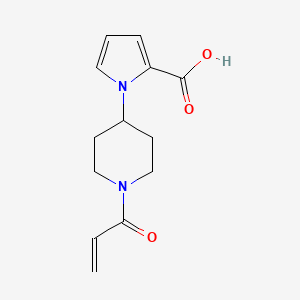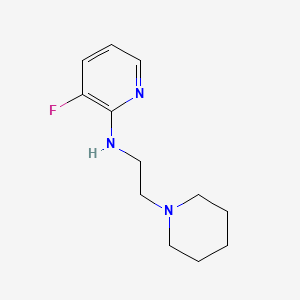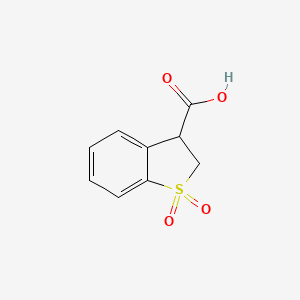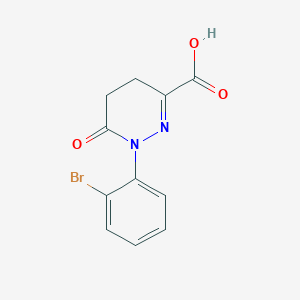
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide, also known as HMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. HMBA is a derivative of salicylic acid and has been shown to exhibit a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide is not fully understood, but it is believed to involve the modulation of gene expression through the activation of transcription factors such as CREB and NF-κB. 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has also been shown to inhibit the activity of histone deacetylases, leading to changes in chromatin structure and gene expression.
Biochemical and Physiological Effects:
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has been shown to exhibit a variety of biochemical and physiological effects, including the induction of differentiation in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide in lab experiments include its ability to induce differentiation in cancer cells, its low toxicity, and its potential for use in combination with other cancer therapies. However, the limitations of using 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide include its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several potential future directions for research on 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other disease areas, and the optimization of its use in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide and to identify potential biomarkers for its use in personalized medicine.
Méthodes De Synthèse
The synthesis of 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide can be achieved through several methods, including the reaction of salicylic acid with isobutylene oxide and methanol, or through the reaction of salicylic acid with isobutylene oxide and dimethyl sulfate. The yield of 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide can be improved by using a catalyst such as sulfuric acid or hydrochloric acid.
Applications De Recherche Scientifique
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide can induce differentiation in cancer cells, leading to their growth arrest and apoptosis. 2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide has also been shown to inhibit the growth of cancer cells by modulating the expression of various genes involved in cell cycle regulation and apoptosis.
Propriétés
IUPAC Name |
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,7-14)13-11(16)9-6-8(17-3)4-5-10(9)15/h4-6,14-15H,7H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLJMBORROPVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(C=CC(=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)-5-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)




![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)


![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)